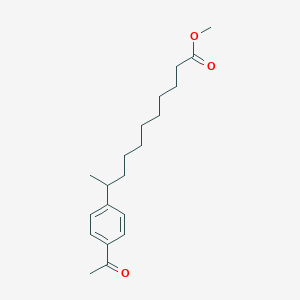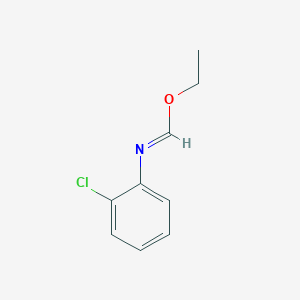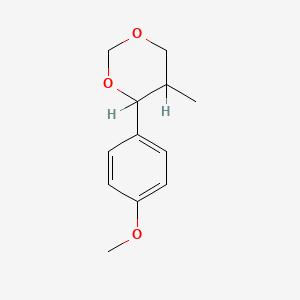
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- is a chemical compound with the molecular formula C11H14O3 It is a derivative of dioxane, characterized by the presence of a methoxyphenyl group and a methyl group
Preparation Methods
The synthesis of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- typically involves the reaction of 4-methoxybenzaldehyde with 2-methyl-1,3-dioxane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.
Scientific Research Applications
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-1,3-dioxane: This compound shares a similar structure but lacks the methyl group, which can affect its chemical reactivity and biological activity.
4-Methoxybenzaldehyde: A precursor in the synthesis of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL-, it has different chemical properties and applications.
1,3-Dioxane: The parent compound, which lacks the methoxyphenyl and methyl groups, is used in various industrial applications.
The uniqueness of m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5689-72-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-9-7-14-8-15-12(9)10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
ZHEZIDHIKDDZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCOC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


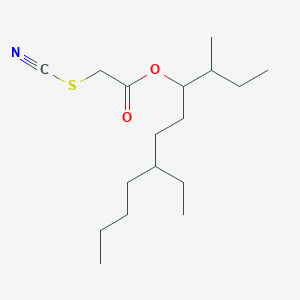
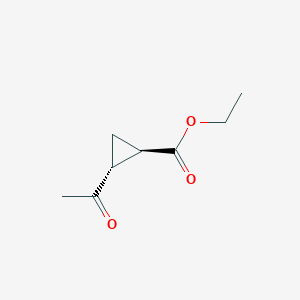
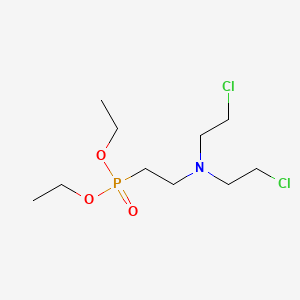
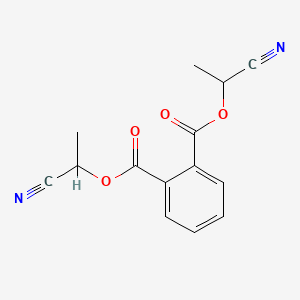
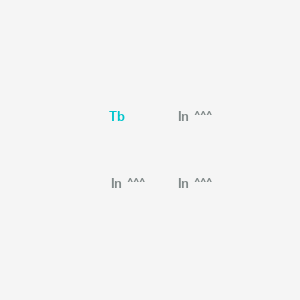

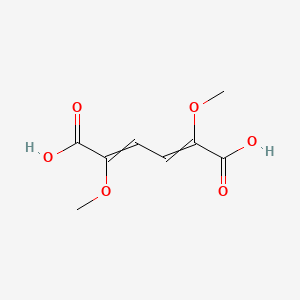
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
